Piperidine-4-sulfonyl fluoride hydrochloride
Description
Piperidine-4-sulfonyl fluoride hydrochloride is a fluorinated piperidine derivative characterized by a sulfonyl fluoride (-SO₂F) group at the 4-position of the piperidine ring, with a hydrochloride counterion. This compound is notable for its reactivity in sulfur fluoride exchange (SuFEx) click chemistry, a tool widely used in chemical biology and drug discovery for covalent modification of proteins .
Properties
IUPAC Name |
piperidine-4-sulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLKOUDLMGYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with sulfonyl fluoride under specific conditions. One common method includes the use of a nucleophilic fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine nucleophile would yield a sulfonamide derivative .
Scientific Research Applications
Organic Synthesis
Piperidine-4-sulfonyl fluoride hydrochloride serves as a crucial reagent in organic chemistry for synthesizing various piperidine derivatives. Its sulfonyl fluoride group allows for nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives when reacted with amines .
The compound is recognized for its biological activity, particularly as an inhibitor of serine proteases. These enzymes are involved in critical biological processes such as protein degradation and immune responses. This compound binds to the active sites of serine proteases, thereby inhibiting their activity and allowing researchers to investigate their roles in disease mechanisms .
Case Study: Alzheimer’s Disease
Research has demonstrated that abnormal serine protease activity is linked to the progression of Alzheimer's disease. This compound has been utilized to inhibit specific proteases, enabling the exploration of their contributions to neurodegenerative pathways .
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential therapeutic applications in treating diseases associated with serine protease dysregulation. It has been incorporated into Proteolysis Targeting Chimeras (PROTACs) aimed at degrading proteins implicated in cancer, such as BRD4. Although the compound alone does not significantly affect BRD4 levels, its inclusion in PROTACs enhances targeted degradation without cytotoxic effects .
Case Study: Targeted Protein Degradation
In studies focusing on cancer research, this compound was part of a PROTAC strategy targeting the Von Hippel-Lindau protein for selective degradation of BRD4. The results indicated substantial efficacy in inducing BRD4 degradation while maintaining low toxicity profiles .
Mechanism of Action
The mechanism of action of piperidine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Sulfonyl Fluoride vs. Halogen Substituents: The sulfonyl fluoride group in this compound offers superior electrophilicity compared to monofluorinated (e.g., 4-Fluoropiperidine hydrochloride) or trifluoromethyl (e.g., 4-(Trifluoromethyl)piperidine hydrochloride) analogs. This makes it a preferred candidate for covalent bonding in drug design .
- Sulfonamide vs. Sulfonyl Fluoride : Piperidine-4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3) contains a sulfonamide group (-SO₂NHR), which is less reactive than sulfonyl fluorides but still valuable as a protease inhibitor scaffold .
- Aromatic vs. Aliphatic Fluorination : Compounds like 4-(4-Fluorophenyl)piperidine hydrochloride (CAS 6716-98-9) feature aromatic fluorination, enhancing π-π stacking interactions in receptor binding, whereas aliphatic fluorination (e.g., 4,4-Difluoropiperidine hydrochloride) improves metabolic stability .
Physicochemical Properties
- Molecular Weight and Solubility : this compound derivatives (e.g., methyl 4-(piperidine-4-sulfonyl)benzoate hydrochloride) have higher molecular weights (~291 g/mol) compared to simpler analogs like 4-Fluoropiperidine hydrochloride (MW ~153 g/mol), impacting solubility and bioavailability .
- Electronegativity : The trifluoromethyl group in 4-(Trifluoromethyl)piperidine hydrochloride increases electronegativity, enhancing membrane permeability for agrochemical applications .
Biological Activity
Piperidine-4-sulfonyl fluoride hydrochloride (PSF-HCl) is a compound that has garnered attention in various fields of research due to its unique biological activities, particularly as a serine protease inhibitor. This article delves into the biological activity of PSF-HCl, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molecular Weight : Approximately 203.66 g/mol
- Structure : Contains a piperidine ring with a sulfonyl fluoride group at the fourth position.
PSF-HCl primarily functions as an inhibitor of serine proteases, a class of enzymes that play crucial roles in various biological processes including protein degradation, blood clotting, and immune responses. The mechanism involves binding to the active site of these enzymes, thereby preventing them from cleaving their protein substrates. This inhibition allows researchers to explore the roles of serine proteases in different signaling pathways and disease mechanisms, particularly in neurodegenerative conditions like Alzheimer's disease.
1. Serine Protease Inhibition
PSF-HCl has been extensively used to study the role of serine proteases in cellular signaling and disease progression. For instance:
- Alzheimer's Disease : Investigations have shown that abnormal serine protease activity is linked to the progression of Alzheimer's disease. PSF-HCl provides a tool for studying these pathways by inhibiting specific proteases and observing resultant effects on cellular functions.
2. Therapeutic Potential
Research indicates potential therapeutic applications for PSF-HCl in treating diseases associated with serine protease dysregulation:
- Cancer Research : PSF-HCl has been utilized in studies focusing on targeted protein degradation (TPD) using PROTACs (Proteolysis Targeting Chimeras). These studies demonstrate that compounds like PSF-HCl can induce degradation of specific proteins such as BRD4, which is implicated in various cancers .
Case Study 1: Serine Protease Inhibition in Neurodegeneration
A study highlighted the use of PSF-HCl to inhibit specific serine proteases involved in neurodegenerative pathways. By utilizing this compound, researchers were able to delineate the contribution of these enzymes to the pathology of Alzheimer's disease, paving the way for potential therapeutic strategies targeting these proteases.
Case Study 2: Development of PROTACs
In another significant study, PSF-HCl was incorporated into PROTACs designed to target VHL (Von Hippel-Lindau) for selective degradation of BRD4. The results indicated that while PSF-HCl alone did not affect BRD4 levels significantly, its role as part of a PROTAC demonstrated substantial efficacy in inducing BRD4 degradation without evident cytotoxicity .
Comparative Analysis
The following table summarizes the biological activities and applications of PSF-HCl compared to other related compounds:
| Compound | Mechanism of Action | Applications | Notable Findings |
|---|---|---|---|
| This compound (PSF-HCl) | Serine protease inhibitor | Cancer research, neurodegenerative disease studies | Induces BRD4 degradation via PROTACs |
| Avapritinib | Inhibitor for receptor tyrosine kinases | Treatment for GIST and systemic mastocytosis | High selectivity for mutant kinases |
| Sulfonamide derivatives | Antibacterial and enzyme inhibition | Antimicrobial therapies | Effective against various bacterial strains |
Q & A
Q. What computational modeling approaches predict the reactivity of this compound with biological nucleophiles?
- Methodological Answer :
- Molecular Docking : Simulate binding poses in target active sites (e.g., AutoDock Vina).
- QM/MM Simulations : Study transition states for covalent bond formation (e.g., Gaussian/Amber).
- Free Energy Calculations : Predict binding affinities using MM-PBSA or FEP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
